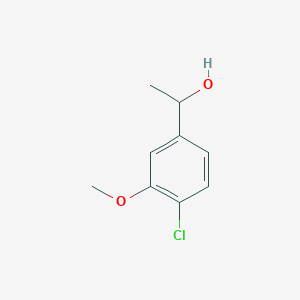

1-(4-Chloro-3-methoxyphenyl)ethanol

Description

1-(4-Chloro-3-methoxyphenyl)ethanol is a secondary alcohol with a chloro substituent at the para position and a methoxy group at the meta position on the aromatic ring. Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of ~186.45 g/mol. The compound’s structure allows for hydrogen bonding via its hydroxyl group, influencing its solubility and reactivity.

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3 |

InChI Key |

CIYGEXKRGLWWAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol undergoes oxidation to regenerate the ketone precursor. Oxidative conditions using DMSO and O₂ in the presence of PdCl₂ and CuCl at 120°C produce 4-chloro-3-methoxybenzaldehyde as a primary product . Strong oxidizing agents like pyridinium chlorochromate (PCC) may also be used under milder conditions.

Mechanistic Pathway :

-

Dehydrogenation of the alcohol to the ketone.

-

Further oxidation of the ketone to the aldehyde via C–C bond cleavage .

Byproducts : CO₂ and H₂ are released during degradation .

Esterification and Etherification

The hydroxyl group participates in esterification with carboxylic acids or anhydrides. For example, reaction with acetic anhydride yields the corresponding acetate ester:

Conditions :

Etherification with alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions forms aryl ether derivatives, which are intermediates in pharmaceutical syntheses .

Stereochemical Transformations

The compound exhibits chirality due to the benzylic hydroxyl group. Deracemization via oxidative kinetic resolution (OKR) using immobilized Candida albicans cells achieves enantiomeric enrichment. For instance:

-

(S)-enantiomer is oxidized to the ketone, leaving the (R)-enantiomer with ≥94% enantiomeric excess (ee) .

-

Coupling with ketoreductases (KREDs) regenerates the (R)-alcohol in high yields (up to 90%) .

Key Data :

| Substrate | Conversion (%) | ee (%) | Reaction Time |

|---|---|---|---|

| (±)-1-Phenylethanol | 51 | 94 | 40 min |

| (±)-1-(4-Cl-Ph)ethanol | 79 | 75 | 6 h |

Characterization Data

Post-reaction products are characterized via NMR and GC:

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with studies focusing on its potential effects on enzymes and receptors .

Comparison with Similar Compounds

Positional Isomers

- 1-(3-Chloro-4-methoxyphenyl)ethanol (CAS: 124829-13-6) Molecular Formula: C₉H₁₁ClO₂ (MW: ~186.45 g/mol). Key Differences: Chloro and methoxy groups are swapped (3-Cl, 4-OCH₃ vs. 4-Cl, 3-OCH₃). Impact: Altered electronic distribution and steric effects may influence intermolecular interactions, solubility, and crystal packing .

Functional Group Variants

- 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol Molecular Formula: C₉H₈ClF₃O₂ (MW: 240.61 g/mol). Key Differences: Hydroxyl group replaced with trifluoroethanol (-CF₃CH₂OH). Impact: Increased lipophilicity and electron-withdrawing effects from fluorine atoms may enhance metabolic stability but reduce hydrogen bonding capacity .

- 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone (CAS: 1565686-07-8) Molecular Formula: C₉H₇ClF₂O₂ (calculated MW: 220.45 g/mol; reported MW: 191.66 g/mol*). Key Differences: Alcohol replaced with a difluorinated ketone. Impact: Ketone’s electrophilicity makes it reactive toward nucleophiles, unlike the alcohol.

Substituted Derivatives

- 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone Molecular Formula: C₁₆H₁₅ClO₃ (MW: 290.74 g/mol). Key Differences: Benzyloxy group introduced at the para position. Impact: Increased steric bulk and hydrophobicity, likely reducing aqueous solubility .

- 4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide Molecular Formula: C₁₈H₁₉ClNO₂ (MW: 316.80 g/mol). Key Differences: Amide group replaces alcohol.

Complex Derivatives

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine

CCX354 (CCR1 Antagonist)

Key Findings and Implications

- Fluorination: Trifluoroethanol derivatives exhibit increased metabolic stability but reduced hydrogen bonding, favoring hydrophobic environments .

- Functional Group Interchange : Replacing alcohol with amide or ketone modifies reactivity and intermolecular interactions, impacting drug design .

- Structural Complexity : Addition of sulfonyl, piperazine, or heterocyclic groups expands applications in targeted therapies (e.g., enzyme inhibition) .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)ethanol is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClO, with a molecular weight of approximately 188.63 g/mol. The compound features a chlorinated aromatic ring and a hydroxyl group, which contribute to its unique chemical properties and biological activities. The structural arrangement includes:

- Chloro substituent at the para position

- Methoxy group at the meta position relative to the hydroxyl group

This configuration plays a crucial role in the compound's interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound has potential antibacterial effects against various pathogens, showcasing its utility in developing new antimicrobial agents.

- Anticancer Properties : Preliminary investigations have indicated that derivatives of this compound may exhibit antiproliferative activity in cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may interact with specific enzymes, contributing to its therapeutic effects. For instance, it has been studied for its ability to inhibit certain bacterial enzymes .

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Reduction of Corresponding Ketones : Utilizing NADH-dependent reductases has been a common method for synthesizing this compound from ketone precursors.

- Chiral Alcohol Production : Techniques involving whole-cell biocatalysis have also been explored for producing this compound efficiently .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of this compound, it was found to exhibit significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL depending on the pathogen . This suggests that modifications to the structure could enhance its efficacy further.

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives based on this compound. It was observed that certain derivatives exhibited IC values as low as 0.075 µM in MCF-7 human breast cancer cells, indicating strong antiproliferative activity . The study concluded that the presence of specific substituents significantly influenced the activity profile.

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-3-methoxyphenyl)ethanol, and what experimental parameters influence yield?

Methodological Answer: The compound can be synthesized via:

- Reduction of ketones : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄ or LiAlH₄) on 1-(4-Chloro-3-methoxyphenyl)ethanone. Reaction conditions (solvent polarity, temperature) significantly impact enantioselectivity and yield .

- Biotransformation : Enantioselective reduction using microbial cells (e.g., Daucus carota or P. crispum) in aqueous media. Ethanol or glucose as co-substrates enhances enantiomeric excess (e.g., >90% ee for (S)-enantiomers) .

- Etherification : Analogous to methods for similar aryl ethanol derivatives, where 4-chloro-3-methoxybenzyl chloride reacts with acetylated intermediates under reflux with K₂CO₃ in ethanol .

Key Parameters : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding patterns (e.g., O–H···O interactions) stabilize crystal packing .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~1.4 ppm for CH₃, δ ~4.8 ppm for OCH₃). Compare with computed spectra (DFT/B3LYP) to validate assignments .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and fragmentation patterns .

Q. What are the common chemical transformations of this compound, and how do substituents influence reactivity?

Methodological Answer:

- Oxidation : Converts to 1-(4-Chloro-3-methoxyphenyl)ethanone using CrO₃ or KMnO₄. Steric hindrance from the chloro-methoxy group slows reaction kinetics .

- Substitution : Replace hydroxyl with halogens (e.g., SOCl₂ for Cl substitution). Electron-withdrawing -Cl group enhances leaving-group ability .

- Esterification : React with acyl chlorides (e.g., nicotinoyl chloride) in pyridine. Methoxy groups deactivate the aryl ring, directing electrophiles to para positions .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high-purity (R)- or (S)-enantiomers?

Methodological Answer:

- Biocatalytic Optimization : Screen microbial strains (e.g., Rhodotorula rubra) for enantioselectivity. Adjust pH (6–8) and co-solvents (e.g., 10% DMSO) to enhance enzyme activity .

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Optimize flow rate (1.0 mL/min) for baseline separation .

- Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Ru-BINAP) with lipases for racemization and selective esterification .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

- Validation Protocols : Cross-check crystallographic data (e.g., R-factor, CCDC entries) using SHELXL’s ADDSYM algorithm to detect missed symmetry .

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to identify anomalies .

- Multi-Technique Synergy : Pair X-ray data with solid-state NMR to resolve disorder in crystal structures (e.g., methoxy group rotation) .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., ethanol vs. DMF) using GROMACS. Analyze free-energy barriers for oxidation/reduction pathways .

- QSAR Modeling : Train models on aryl ethanol derivatives to correlate substituent effects (e.g., Hammett σ values) with reaction rates .

- Docking Studies : Predict binding affinities for biological targets (e.g., CCR1 receptors) using AutoDock Vina. Focus on hydrophobic interactions with chloro-methoxy motifs .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation (HPLC) and identify byproducts (e.g., quinone methides via oxidation) .

- pH-Rate Profiling : Measure hydrolysis kinetics in buffers (pH 2–12). Methoxy groups enhance stability in acidic conditions but promote demethylation above pH 10 .

- Microsomal Assays : Use liver microsomes (e.g., human CYP3A4) to assess metabolic pathways. LC-MS/MS detects glucuronidation or sulfation metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.